Ethyl 5-cyano-4-(furan-2-yl)-6-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-2-phenyl-1,4-dihydropyridine-3-carboxylate
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Overview
Description
ETHYL 5-CYANO-4-(FURAN-2-YL)-2-PHENYL-6-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE is a complex organic compound that belongs to the class of dihydropyridines Dihydropyridines are known for their wide range of biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-CYANO-4-(FURAN-2-YL)-2-PHENYL-6-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes, ketones, and nitriles in the presence of a base. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-CYANO-4-(FURAN-2-YL)-2-PHENYL-6-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce tetrahydropyridine derivatives. Substitution reactions can lead to a wide range of substituted dihydropyridine compounds .
Scientific Research Applications
ETHYL 5-CYANO-4-(FURAN-2-YL)-2-PHENYL-6-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are explored for developing new drugs, particularly in the treatment of cardiovascular diseases.
Mechanism of Action
The mechanism of action of ETHYL 5-CYANO-4-(FURAN-2-YL)-2-PHENYL-6-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. It is known to interact with calcium channels, modulating their activity and affecting cellular calcium levels. This modulation can influence various physiological processes, including muscle contraction and neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known dihydropyridine used as a calcium channel blocker.
Amlodipine: Another dihydropyridine with similar calcium channel blocking properties.
Nicardipine: A dihydropyridine used in the treatment of hypertension.
Uniqueness
ETHYL 5-CYANO-4-(FURAN-2-YL)-2-PHENYL-6-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE stands out due to its unique structural features, such as the presence of a furan ring and a phenylcarbamoyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C27H23N3O4S |
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Molecular Weight |
485.6 g/mol |
IUPAC Name |
ethyl 6-(2-anilino-2-oxoethyl)sulfanyl-5-cyano-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C27H23N3O4S/c1-2-33-27(32)24-23(21-14-9-15-34-21)20(16-28)26(30-25(24)18-10-5-3-6-11-18)35-17-22(31)29-19-12-7-4-8-13-19/h3-15,23,30H,2,17H2,1H3,(H,29,31) |
InChI Key |
LBWCAADLMJDIJR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CO2)C#N)SCC(=O)NC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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